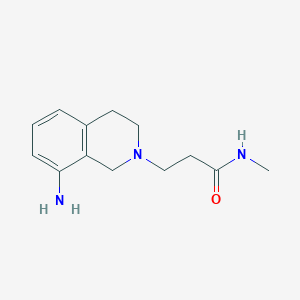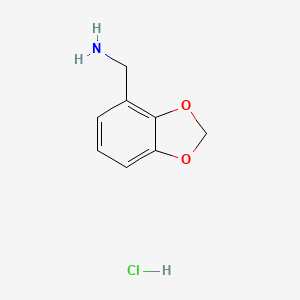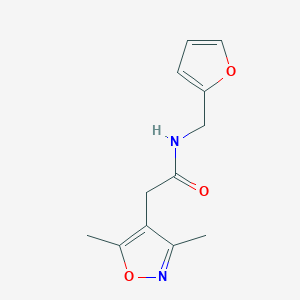
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide is an intriguing organic compound with a complex structure involving both an amino group and a methylpropanamide moiety attached to a dihydroisoquinoline core. It draws interest for its potential in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can be achieved through a multi-step process. Typically, the initial steps involve the preparation of the dihydroisoquinoline core, followed by the introduction of the amino group and the N-methylpropanamide side chain. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods On an industrial scale, the synthesis of this compound might involve catalysis and continuous flow chemistry to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions For oxidation reactions, strong oxidizing agents like potassium permanganate or chromium trioxide are often used. Reduction reactions may involve reagents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific transformation desired.
Major Products Formed The products formed from these reactions vary but typically involve modifications to the amino or methylpropanamide groups. For instance, oxidation might yield a ketone derivative, while reduction could lead to further hydrogenation of the dihydroisoquinoline core.
Scientific Research Applications
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide finds applications across several research fields:
Chemistry: It serves as a building block in organic synthesis, helping to develop new molecules with potential biological activities. Biology: Its interactions with biological targets are studied to understand its potential as a pharmacological agent. Medicine: Researchers are investigating its efficacy in treating certain diseases, possibly due to its unique structure and reactivity. Industry: Beyond pharmaceuticals, it may be used in developing new materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, potentially affecting biochemical pathways. The dihydroisoquinoline core is known for its bioactivity, which might influence neurotransmission or enzymatic functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives, each with distinct functional groups altering their properties and applications For example, compounds like 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Ethylpropanamide might have similar structures but different bioactivity profiles
Properties
IUPAC Name |
3-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)6-8-16-7-5-10-3-2-4-12(14)11(10)9-16/h2-4H,5-9,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXHZFVCPWDPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC2=C(C1)C(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)
![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)
![N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide](/img/structure/B2915441.png)

![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2915450.png)
![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)


